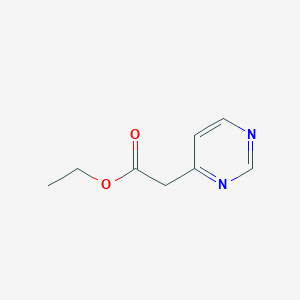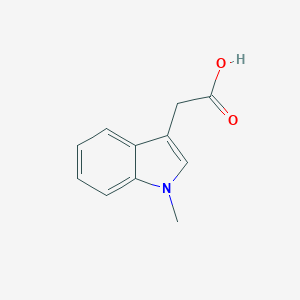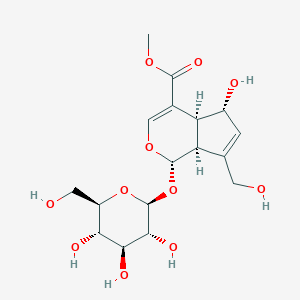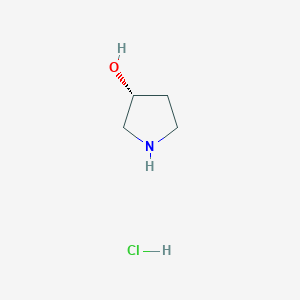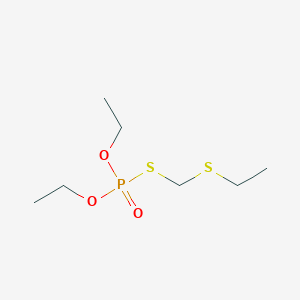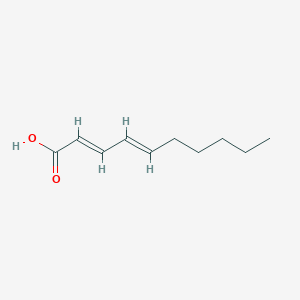
(2E,4E)-2,4-癸二烯酸
描述
(2E,4E)-2,4-Decadienoic acid is an aliphatic compound characterized by the presence of two conjugated double bonds at the 2nd and 4th positions of the decanoic acid chain.
科学研究应用
(2E,4E)-2,4-Decadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Exhibits antimicrobial properties, making it useful in studying pathogen inhibition.
Industry: Used in the production of natural aromas and flavors.
作用机制
Target of Action
The primary target of (2E,4E)-2,4-Decadienoic acid (DDA) is the oomycete pathogen, Phytophthora nicotianae . This pathogen is of global significance as it threatens many important crops .
Mode of Action
DDA interacts with its target by inducing oxidative stress, disrupting membrane homeostasis, and altering energy and substance metabolism . It has been shown to reduce cell motility by 88% and cell adhesion to the substrate by 91% . DDA also induces nitric oxide (NO) accumulation in the cells of the target organism .
Biochemical Pathways
DDA affects several biochemical pathways in P. nicotianae. Transcriptome sequencing (RNA-Seq) analysis revealed that treatment of P. nicotianae with DDA resulted in significant downregulation of antioxidant activity and energy metabolism, including antioxidant enzymes and ATP generation . It also led to upregulation of membrane-destabilizing activity, such as phospholipid synthesis and degradation . The pathways influenced by DDA were mainly related to carbohydrate metabolism, energy metabolism, and the cell membrane .
Pharmacokinetics
It is known that dda is a medium-chain fatty acid , which suggests that it may be well-absorbed and distributed in the body, metabolized by common fatty acid metabolic pathways, and excreted through normal routes.
Result of Action
The action of DDA results in multiple molecular and cellular effects. It produces oxidative stress on P. nicotianae, inhibits antioxidant enzyme and ATPase activity, and increases cell membrane permeability . These effects disrupt the normal functioning of the pathogen, thereby inhibiting its growth and spread.
Action Environment
The action of DDA is influenced by the environment in which it is applied. In the rhizosphere soil environment, DDA has been shown to reduce the relative abundance of Oomycota This suggests that the efficacy and stability of DDA may be influenced by factors such as soil composition, moisture levels, and the presence of other microorganisms
准备方法
Synthetic Routes and Reaction Conditions: (2E,4E)-2,4-Decadienoic acid can be synthesized through the biocatalytic oxidation of fatty acids. Enzymes released from plant extracts, such as lipoxygenase and hydroperoxide lyase, are commonly used in this process . The reaction conditions typically involve the use of hydrophobic adsorbents to separate the desired product from the reaction mixture .
Industrial Production Methods: Industrial production of (2E,4E)-2,4-Decadienoic acid often involves the co-culture of microorganisms like Bacillus subtilis and Trichoderma asperellum. This method has been shown to yield significant amounts of the compound with strong inhibitory effects against certain pathogens .
化学反应分析
Types of Reactions: (2E,4E)-2,4-Decadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: Substitution reactions can occur at the double bonds, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include peroxides and molecular oxygen.
Reduction: Hydrogen gas in the presence of a catalyst like palladium or platinum.
Substitution: Halogens or other electrophiles can be used under mild conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated or alkylated derivatives.
相似化合物的比较
(2E,4E)-Hexa-2,4-dienoic acid: Another aliphatic compound with similar double bond positions.
(2E,4E)-Deca-2,4-dienal: A related compound used in the production of natural aromas.
Uniqueness: Its ability to act on multiple molecular targets makes it a versatile compound for research and industrial applications .
属性
IUPAC Name |
(2E,4E)-deca-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-9H,2-5H2,1H3,(H,11,12)/b7-6+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHVVNDSWHSBPA-BLHCBFLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026609 | |
| Record name | (2E,4E)-2,4-Decadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30361-33-2, 544-48-9, 92015-76-4 | |
| Record name | (E,E)-2,4-Decadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30361-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Decadienoic acid, (2E,4Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Decadienoic acid, (2E,4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030361332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,4E)-2,4-Decadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,4E)-2,4-decadienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E,4Z)-2,4-decadienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DECADIENOIC ACID, (2E,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGJ89HQ9GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




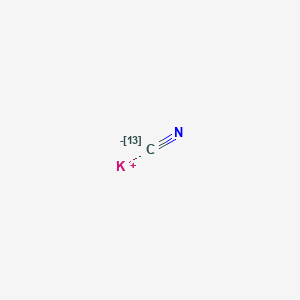
![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)
